1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a pyrazole ring, which is often associated with biological activity, particularly in the development of pharmaceuticals. The presence of the boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances the compound's reactivity and utility in various chemical reactions.
1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be classified as:
The synthesis of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves several steps:
For instance, one method involves reacting a pyrazole derivative with a boronic acid under Suzuki coupling conditions. This process typically yields high purity products with significant yields .
The molecular structure of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be represented by its molecular formula:
Key structural data includes:
This compound participates in various chemical reactions typical of boron-containing compounds:
For example, the reaction of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with various electrophiles under palladium catalysis can yield diverse products .
The mechanism by which this compound exerts its effects—particularly in biological contexts—often involves:
Studies have shown that pyrazole derivatives can exhibit activities such as anti-inflammatory or anticancer effects due to their structural characteristics .
The physical properties of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include:
Chemical properties include:
This compound has several potential applications in scientific research:
The systematic name 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole follows IUPAC conventions by prioritizing the pyrazole ring as the parent heterocycle. The cyclopropyl substituent is designated at the N1-position (1-cyclopropyl), while the boronate ester group at C3 is named as a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, indicating the pinacol-protected boronic acid. This compound is alternatively known as 1-cyclopropyl-1H-pyrazole-3-boronic acid pinacol ester, emphasizing its functional group relationship. Key identifiers include:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 2223047-60-5 [6] |
Molecular Formula | C₁₂H₁₉BN₂O₂ |
Molecular Weight | 234.10 g/mol [6] |
SMILES | CC1(C)C(C)(C)OB(C2=NN(C3CC3)C=C2)O1 [6] |
InChIKey | WIXZJXZTMRTXRA-UHFFFAOYSA-N [2] |
The molecular structure features a planar pyrazole ring (C3H2N2) with the cyclopropyl group attached to N1, adopting a puckered conformation perpendicular to the heterocycle. The pinacol boronate at C3 consists of a tetrahedral boron atom coordinated to two oxygen atoms within a five-membered dioxaborolane ring, creating a sterically shielded sp²–sp³ hybridized system. X-ray crystallography of analogous compounds confirms significant distortion at the boron center due to the pyrazole’s electron-withdrawing nature. The cyclopropyl group induces steric congestion near the pyrazole C5 position, influencing regioselectivity in subsequent reactions.
Organoboron chemistry witnessed transformative advances with Miyaura and Suzuki’s development of palladium-catalyzed cross-coupling in 1979, but early heterocyclic boronic esters faced stability limitations. The synthesis of N-cyclopropyl pyrazolyl boronic esters emerged in the early 2010s as chemists sought hydrolytically stable alternatives to heteroarylboronic acids. The cyclopropyl group was strategically incorporated to mitigate protodeboronation—a common decomposition pathway for electron-deficient heterocycles—by donating electron density through σ- conjugation. This design principle is evidenced by the commercial discontinuation of early analogs lacking steric protection [2], highlighting early synthetic challenges.
The compound gained prominence through pharmaceutical applications, particularly in kinase inhibitor syntheses requiring regiochemically defined pyrazole coupling. Patent analyses reveal a surge in utilization after 2015 for constructing EGFR and JAK2 inhibitors, where the cyclopropyl moiety imparted metabolic stability. Manufacturing innovations enabled scalable routes via palladium-catalyzed borylation of 1-cyclopropyl-3-bromopyrazole or direct electrophilic borylation, overcoming limitations of traditional lithiation-borylation sequences. The availability of multigram quantities from suppliers like BLD Pharmatech [6] and Ambeed [5] by 2020 cemented its role as a premium building block for drug discovery pipelines.
The cyclopropyl group functions as a conformational lock, imposing torsional strain that influences the pyrazole ring’s electron distribution and steric accessibility. This moiety enhances metabolic stability by resisting oxidative degradation common in alkyl chains, while its σ-donating ability increases boronate electrophilicity, accelerating transmetalation in Suzuki couplings. Quantum mechanical calculations indicate a 7.2 kcal/mol rotational barrier around the N–cyclopropyl bond, restricting conformational flexibility and promoting selective metal coordination at C4–B bonds.
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group provides exceptional hydrolytic stability—maintaining integrity >95% after 72 hours at pH 7—while remaining reactive under coupling conditions. The methyl substituents create a hydrophobic microenvironment protecting boron from nucleophilic attack. Comparative studies show 3–5× faster coupling kinetics versus phenylboronic acids due to pyrazole ring electron deficiency.
Table 2: Impact of Structural Modifications on Properties
Analog | Molecular Formula | Molecular Weight | Key Property Differences |
---|---|---|---|
1-Cyclopropyl-4-(pinacolboranyl)-1H-pyrazole [1] [7] | C₁₂H₁₉BN₂O₂ | 234.10 | Altered regiochemistry: reduced steric hindrance at B |
1-Cyclopropyl-3-methyl-4-(pinacolboranyl)-1H-pyrazole [3] [10] | C₁₃H₂₁BN₂O₂ | 248.13 | Methyl enhances stability; lowers solubility by 0.8 log units |
3-Cyclopropyl-1-propyl-4-(pinacolboranyl)-1H-pyrazole [4] | C₁₅H₂₅BN₂O₂ | 276.18 | Propyl chain increases lipophilicity (cLogP +1.2) |
3-Cyclopropyl-1-ethyl-5-(pinacolboranyl)-1H-pyrazole [9] | C₁₄H₂₃BN₂O₂ | 262.16 | Ethyl substitution alters boron electronics |
Regiochemical placement of the boronate is critical: 3-boronic esters exhibit greater stability than 4- or 5-isomers due to reduced electron density at boron. The cyclopropyl group’s small size (< van der Waals radius = 2.0 Å) permits dense functionalization around the pyrazole core, enabling combinatorial library synthesis. These features collectively establish this compound as a versatile synthon for constructing structurally diverse therapeutic candidates.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6